Acide 2-furoïque-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Furoic Acid-d3 is a deuterated form of 2-Furoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is part of the furan family, characterized by a furan ring and a carboxylic acid group. It is commonly used in scientific research due to its unique properties and applications.

Applications De Recherche Scientifique

2-Furoic Acid-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various furan derivatives.

Biology: It is used in studies involving metabolic pathways and enzyme reactions.

Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

Industry: It is used in the production of preservatives and flavoring agents.

Safety and Hazards

Orientations Futures

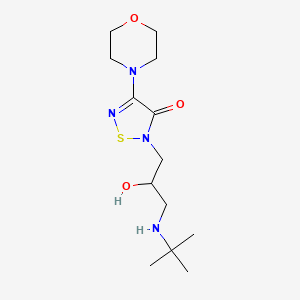

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .

Mécanisme D'action

- The primary targets of 2-Furoic Acid-d3 are not explicitly documented in the available literature. However, furan derivatives, including 2-Furoic Acid, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria .

Target of Action

Pharmacokinetics

Méthodes De Préparation

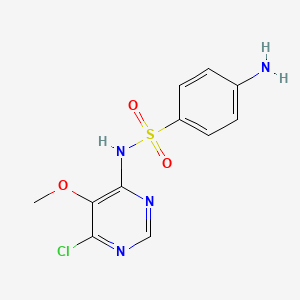

2-Furoic Acid-d3 can be synthesized through the oxidation of furfuryl alcohol or furfural. The industrial production method involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution. This reaction produces a 1:1 ratio of 2-Furoic Acid and furfuryl alcohol . The deuterated form, 2-Furoic Acid-d3, is typically prepared by using deuterated reagents in the synthesis process .

Analyse Des Réactions Chimiques

2-Furoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert it into furfuryl alcohol.

Substitution: It can participate in substitution reactions, such as the Diels-Alder reaction, where it acts as a diene.

Common reagents used in these reactions include sodium hydroxide for the Cannizaro reaction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions include furfuryl alcohol and furan-2,5-dicarboxylic acid .

Comparaison Avec Des Composés Similaires

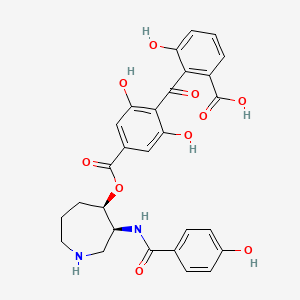

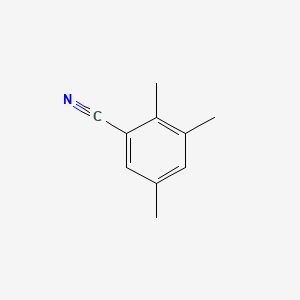

2-Furoic Acid-d3 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:

2-Furoic Acid: The non-deuterated form, commonly used in similar applications.

3-Furoic Acid: Another isomer with different chemical properties.

Furfuryl Alcohol: A reduction product of 2-Furoic Acid, used in various industrial applications.

Propriétés

IUPAC Name |

3,4,5-trideuteriofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?

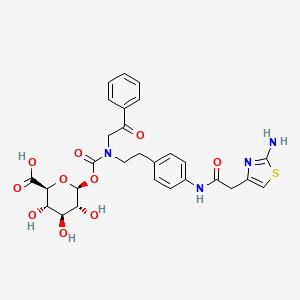

A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.